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Compound of Interest

Compound Name: O,alpha-dimethyl-L-tyrosine

CAS No.: 65555-88-6

Cat. No.: B3055574

Get Quote

Executive Summary
Methylation of tyrosine residues is a pivotal modification in peptide therapeutics and proteomic

biomarker discovery. It occurs primarily in two isomeric forms:

N-methyltyrosine (N-Me-Tyr): Methylation on the backbone

-amino group. Commonly used in peptide drug design to prevent proteolytic degradation and
induce specific conformational constraints.

O-methyltyrosine (O-Me-Tyr): Methylation on the phenolic hydroxyl group (forming a

methoxy group). Often found in natural products (e.g., cyanobacterial peptides) and used to

modulate receptor binding affinity.

The Analytical Challenge: Both derivatives are isobaric (Mass shift: +14.016 Da) and produce

an identical precursor mass shift. Standard low-resolution MS cannot distinguish them. This

guide details the specific HCD (Higher-energy Collisional Dissociation) fragmentation patterns

required to unequivocally identify each isomer.
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Mechanistic Comparison: Fragmentation Pathways
The core differentiation strategy relies on the stability of the side-chain reporter ions generated

during beam-type collision-induced dissociation (HCD). While both derivatives yield an

immonium ion at m/z 150.09, their secondary fragmentation reveals their structural identity.

Comparative Fragmentation Table
Feature

N-Methyltyrosine (N-

Me-Tyr)

O-Methyltyrosine (O-

Me-Tyr)

Native Tyrosine

(Ref)

Precursor Shift +14.016 Da +14.016 Da 0 Da

Immonium Ion m/z 150.09 m/z 150.09 m/z 136.08

Diagnostic Side Chain

Ion

m/z 107.05

(Hydroxybenzyl)

m/z 121.06

(Methoxybenzyl)
m/z 107.05

Neutral Loss (Side

Chain)
-

Loss of

(15 Da) or

(30 Da)

Loss of

(107 Da)

Backbone

Fragmentation

Enhanced

series; often

prominent

-ions due to N-methyl

stability.

Standard

series.

Standard

series.

Mechanism of Action[1]
N-Me-Tyr: The methyl group is attached to the backbone nitrogen. Upon fragmentation, the

side chain remains a phenol group. Therefore, the secondary fragment of the side chain

(cleavage at the

-carbon) yields the characteristic hydroxybenzyl cation (m/z 107.05).

O-Me-Tyr: The methyl group caps the phenolic oxygen. The side chain is an anisole

(methoxybenzene) derivative. Cleavage at the
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-carbon yields the methoxybenzyl cation (m/z 121.06).

Visualization: Fragmentation Logic
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Caption: Decision tree for distinguishing N-Me-Tyr vs. O-Me-Tyr based on diagnostic side-chain

ions derived from the shared m/z 150 immonium ion.

Methodological Comparison: CID vs. HCD vs.
ETD[3]
Selecting the correct fragmentation mode is critical for observing these diagnostic ions.
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Method Suitability Technical Insight

CID (Trap) Low

Resonant excitation often cuts

off low-mass ions (the "1/3

rule"). You may miss the

diagnostic m/z 107/121 ions.

HCD (Beam) High

Recommended. Beam-type

collision allows detection of

low-mass reporter ions. High

energy (NCE > 30%) promotes

formation of the diagnostic

side-chain cations.

ETD Medium

Excellent for sequence

coverage and localizing the

modification site (c/z ions), but

generates fewer diagnostic

internal fragments

(immonium/side-chain) needed

for isomer differentiation.

Experimental Protocol (Self-Validating)
Objective: Unequivocal identification of Methyl-Tyr isomer in a peptide sample.

Reagents:

LC-MS Grade Acetonitrile and Water with 0.1% Formic Acid.

Standard peptides (if available) for retention time alignment (e.g., synthetic N-Me-Tyr

peptide).

Workflow:

Sample Preparation:
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Digest protein mixture (Trypsin/Lys-C). Note: Trypsin efficiency is reduced at N-methylated

sites; consider Chymotrypsin if the modification is C-terminal to the cleavage site.

Desalt using C18 StageTips.

LC-MS/MS Acquisition (Orbitrap Parameters):

Mode: Data Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for

targeted validation.

Resolution: 60,000 @ m/z 200 (Crucial for resolving m/z 121.0653 from potential

interferences).

Fragmentation: HCD.

Normalized Collision Energy (NCE): Stepped NCE (25, 30, 35%). Reasoning: Lower

energy preserves the peptide backbone for sequencing; higher energy generates the

diagnostic immonium and side-chain ions.

Data Analysis (Validation Steps):

Step 1: Extract ion chromatogram (XIC) for the precursor mass.

Step 2: Check MS2 for m/z 150.0913 (Methyl-Tyr Immonium).

Step 3 (The Decision):

If m/z 107.0491 is dominant and 121.0653 is absent/background

N-Methyltyrosine.

If m/z 121.0653 is present

O-Methyltyrosine.

Visualization: Analytical Workflow

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055574?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Analysis
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Caption: Step-by-step logic flow for LC-MS/MS identification of methylated tyrosine isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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